1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
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Overview
Description
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS It is a derivative of thiourea, characterized by the presence of a chloro, hydroxy, and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea typically involves the reaction of 5-chloro-2-hydroxy-4-methylphenyl isothiocyanate with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, an enzyme involved in melanin production.
Medicine: Research has indicated potential antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. The compound may also interact with other cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2-Aminoethyl)thiourea
- N,N’-(Iminodiethane-2,1-diyl)bis(thiourea)
- 1-[1-Methyl-2-(phenylamino)ethyl]thiourea
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZHALEUIZUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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